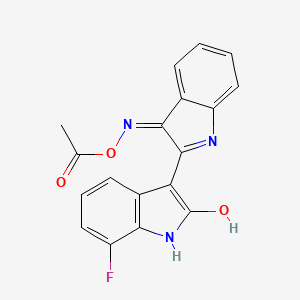

7-Fluoroindirubin-3-acetoxime

Description

Contextualization of the Indirubin (B1684374) Core Scaffold in Drug Discovery and Chemical Biology

Indirubin, a naturally occurring bis-indole alkaloid, is the principal active component of Indigo naturalis, a substance used in traditional Chinese medicine. nih.govresearchgate.net Chemically, it is a stable isomer of indigo, structured as a 3,2′-bisindole. nih.gov The indirubin scaffold has become a "privileged structure" in medicinal chemistry, serving as a foundational skeleton for the synthesis of new derivatives with improved pharmacological properties, such as enhanced solubility and absorption. nih.govresearchgate.net

The primary antiproliferative effects of indirubins are attributed to their ability to inhibit key enzymes in cellular processes, most notably cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govgoogle.com CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. ontosight.ai GSK-3β is involved in a multitude of signaling pathways. By competitively binding to the ATP-binding site of these kinases, indirubin analogues can modulate cellular signaling, inhibit proliferation, and induce cell death. nih.govmdpi.com The versatility of the indirubin scaffold has also led to the exploration of its derivatives as potential antiangiogenic and anti-inflammatory agents. nih.govresearchgate.net

Significance of Oxime and Acetoxime Modifications in the Design of Bioactive Small Molecules

Chemical modification is a cornerstone of drug discovery, aimed at optimizing the activity, selectivity, and pharmacokinetic properties of a lead compound. The introduction of oxime and acetoxime functionalities represents a significant strategy in the design of bioactive small molecules. mdpi.com

An oxime group (C=N-OH) is typically introduced by reacting a carbonyl group (C=O) with hydroxylamine (B1172632). mdpi.comresearchgate.net This modification fundamentally alters the molecule's electronic and steric properties. It replaces a single hydrogen bond acceptor (the carbonyl oxygen) with a more complex pharmacophoric feature containing two hydrogen bond acceptors (the nitrogen and oxygen atoms) and one hydrogen bond donor (the hydroxyl group). mdpi.comresearchgate.net This can lead to different and potentially stronger interactions with biological targets. mdpi.com In the context of indirubins, the conversion of the carbonyl at the 3'-position to an oxime has resulted in derivatives with significantly higher biological activity than the parent alkaloid. mdpi.com

The acetoxime (C=N-O-C(O)CH₃) is an O-acylated derivative of the oxime, formed by reacting the oxime with a reagent like acetic anhydride (B1165640). google.com Acetoxime modifications can further refine a compound's properties. They can be regarded as prodrugs, potentially improving bioavailability due to altered lipophilicity. mdpi.com The acetoxy group can be hydrolyzed in vivo, regenerating the active oxime or another active metabolite.

Overview of 7-Fluoroindirubin-3-acetoxime as a Halogenated Indirubin-3'-acetoxime Derivative

This compound is a synthetic derivative of indirubin that incorporates two key structural modifications: the introduction of a fluorine atom at the 7-position of the indirubin core and the conversion of the 3'-carbonyl to an acetoxime. ontosight.aismolecule.com These changes are intended to enhance the molecule's therapeutic potential.

The introduction of a fluorine atom—a common strategy in medicinal chemistry known as halogenation—can significantly alter a compound's pharmacokinetic properties. ontosight.ai It can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins. smolecule.com In this case, the fluorine at the 7-position is believed to augment the biological activity and selectivity of the indirubin scaffold. smolecule.com

As a result of these modifications, this compound has been identified as a potent inhibitor of several protein kinases, including CDKs and GSK-3. ontosight.aismolecule.com Its ability to modulate these key cellular regulators has made it a compound of interest in academic research for potential applications in oncology and the study of neurological disorders. ontosight.aismolecule.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(Z)-[2-(7-fluoro-2-oxoindolin-3-ylidene)hydroxylamine]acetate] | smolecule.com |

| Molecular Formula | C₁₈H₁₂FN₃O₃ | smolecule.comnih.gov |

| Molecular Weight | 337.3 g/mol | nih.gov |

| ChEMBL ID | CHEMBL243985 | ontosight.ainih.gov |

| PubChem CID | 136104466 | nih.gov |

Table 2: Investigated Biological Targets of this compound

| Target Class | Specific Target(s) | Noted Activity | Source |

|---|---|---|---|

| Kinases | Cyclin-Dependent Kinases (CDKs) | Potent Inhibition | ontosight.aismolecule.com |

| Glycogen Synthase Kinase 3 (GSK-3) | Potent Inhibition | smolecule.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indirubin |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12FN3O3 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

[(Z)-[2-(7-fluoro-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H12FN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16- |

InChI Key |

NFIUKUJUBYCMTC-JWGURIENSA-N |

Isomeric SMILES |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4F)O |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Fluoroindirubin 3 Acetoxime

Synthetic Pathways to 7-Fluoroindirubin-3-acetoxime

The creation of this compound is achieved through a sequential pathway that begins with the synthesis of key precursors, followed by their assembly into the indirubin (B1684374) core, and concluding with functional group transformations to yield the final acetoxime compound.

Preparation of 7-Fluoroindirubin Precursors (e.g., 7-fluoroisatin (B1296980), 7-halogeno-anilines)

The synthesis of the core structure of this compound relies on the initial preparation of a crucial precursor, 7-fluoroisatin. The common route to 7-halogenated isatins starts from the corresponding commercially available 7-halogeno-anilines. google.com For 7-fluoroisatin, the process typically begins with 2-fluoroaniline.

The synthesis follows a two-step procedure, often based on the Sandmeyer method. google.comirapa.org In the first step, the aniline (B41778) derivative (e.g., 2-fluoroaniline) is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution to produce an intermediate isonitrosoacetanilide, specifically N1-(2-fluorophenyl)-2-hydroxyiminoacetamide. google.comgoogle.com In the second step, this intermediate undergoes acid-catalyzed cyclization, typically by heating in concentrated sulfuric acid, to yield the desired 7-fluoroisatin. google.comgoogle.comchemicalbook.com The reaction mixture is then quenched, often in a mixture of water and ice, to precipitate the product. chemicalbook.com The crude 7-fluoroisatin can be further purified by recrystallization. chemicalbook.com

| Precursor Synthesis Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions | Reference |

| Isonitrosoacetanilide Formation | 2-fluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | N1-(2-fluorophenyl)-2-hydroxyiminoacetamide | Aqueous solution, heating | google.com |

| Isatin (B1672199) Cyclization | N1-(2-fluorophenyl)-2-hydroxyiminoacetamide | Concentrated sulfuric acid | 7-fluoroisatin | Heating (e.g., 73-80°C), followed by quenching in water/ice | google.comgoogle.comchemicalbook.com |

Dimerization Reactions for Indirubin Scaffold Formation (e.g., with 3-acetoxyindole)

The formation of the indirubin scaffold is achieved through a dimerization reaction. irapa.orgnih.gov Specifically, the 7-fluoroindirubin core is synthesized by the condensation of 7-fluoroisatin with 3-acetoxyindole. google.comresearchgate.net This reaction is typically carried out in an alkaline medium. google.comresearchgate.net

A common procedure involves stirring 7-fluoroisatin and 3-acetoxyindole in methanol (B129727) in the presence of anhydrous sodium carbonate. google.com This base-catalyzed aldol-type condensation joins the two indole-based precursors to form the characteristic bis-indole structure of indirubin. The resulting 7-fluoroindirubin precipitates from the reaction mixture and can be collected by filtration. google.com This method has been shown to produce the Z-form of the indirubin selectively. google.comresearchgate.net

Formation of the 3'-Oxime Moiety (e.g., via hydroxylamine hydrochloride)

Once the 7-fluoroindirubin scaffold is in place, the next step is the introduction of the oxime group at the 3'-position. This transformation is achieved by reacting 7-fluoroindirubin with an excess of hydroxylamine hydrochloride. google.comresearchgate.net

The reaction is generally performed in a solvent such as pyridine (B92270), and the mixture is heated under reflux for a period, for instance, 1.5 hours at 120°C. google.com After the reaction is complete, the solvent is removed under reduced pressure, and the remaining residue is washed with water to isolate the 7-fluoroindirubin-3'-oxime product. google.com This oximation step is crucial as it sets the stage for the final acetylation and has been reported to proceed with high selectivity. google.comthieme-connect.de

Acetylation of the 3'-Oxime to Yield the Acetoxime Derivative (e.g., with acetic anhydride)

The final step in the synthesis is the acetylation of the newly formed 3'-oxime group. This converts the 7-fluoroindirubin-3'-oxime into the target compound, this compound. The acetylation is carried out using acetic anhydride (B1165640) (Ac₂O) in pyridine. google.comsmolecule.com

To ensure selective acetylation of the oxime's hydroxyl group and to avoid potential side reactions like the bisacetylation of both the oxime and the indole (B1671886) nitrogen, the reaction temperature is carefully controlled. google.comnih.gov The procedure typically involves dissolving the oxime derivative in pyridine, cooling the mixture to 0°C, and then adding acetic anhydride. google.com After a short reaction time, water is added to quench the excess acetic anhydride, and the final product, this compound, is isolated by washing the residue with water. google.com

| Reaction Stage | Reactants | Key Reagents/Solvents | Product | Typical Conditions | Reference |

| Dimerization | 7-fluoroisatin, 3-acetoxyindole | Sodium carbonate, Methanol | 7-fluoroindirubin | Stirring at room temperature for ~3 hours | google.com |

| Oximation | 7-fluoroindirubin | Hydroxylamine hydrochloride, Pyridine | 7-fluoroindirubin-3'-oxime | Reflux (120°C) for 1.5 hours | google.com |

| Acetylation | 7-fluoroindirubin-3'-oxime | Acetic anhydride, Pyridine | This compound | 0°C for 30 minutes | google.com |

Stereochemical Considerations in Synthesis

The biological activity of indirubin derivatives can be highly dependent on their stereochemistry. Therefore, controlling the isomeric form of the final product is a critical aspect of the synthesis.

Selective Formation of (2′Z,3′E) Isomeric Form

The synthesis of this compound is designed to be highly stereoselective. The key steps that define the final stereochemistry are the oximation and the subsequent acetylation. The reaction of 7-fluoroindirubin with hydroxylamine hydrochloride has been shown to afford the corresponding 3'-oxime selectively in a (2′Z,3′E) form. google.com

This stereoselectivity is significant. The (Z) configuration refers to the geometry around the central double bond connecting the two indole rings, which is established during the initial dimerization. The subsequent formation of the oxime introduces a new stereocenter at the C=N double bond. The reaction conditions favor the formation of the (E) isomer for the oxime. The final acetylation step, carried out under controlled, mild conditions, preserves this (2′Z,3′E) geometry, yielding the final this compound as a specific stereoisomer. google.com

Rational Design of Structural Analogues and Derivatives

The indirubin scaffold has been the subject of extensive medicinal chemistry efforts to enhance its therapeutic properties. The rational design of analogues of this compound focuses on systematic modifications at key positions of the core structure to optimize biological activity, selectivity, and physicochemical properties. ontosight.ai These efforts primarily target the C-7 position of the indole ring, the 3'-acetoxime group, and the nitrogen atoms of the indirubin core.

Modifications at the Indirubin C-7 Position

The substitution at the C-7 position of the indirubin core is a critical determinant of the molecule's biological activity. The introduction of a fluorine atom at this position, as seen in this compound, is believed to enhance biological activity and selectivity against certain kinase targets. smolecule.com

Research comparing various halogen substitutions at the C-7 position of indirubin-3'-oxime has provided valuable structure-activity relationship (SAR) insights. In one study, 7-fluoroindirubin-3'-oxime (7FIO) demonstrated enhanced kinase inhibitory potency compared to its chloro (7CIO), bromo (7BIO), and iodo (7IIO) counterparts. researchgate.net The smaller atomic radius of fluorine compared to other halogens may result in a more favorable interaction with the target protein's binding site, avoiding the steric hindrance that larger atoms might cause. researchgate.net

However, the specific substitution can also confer selectivity for different kinase families. For instance, while a 7-bromo substitution can decrease potency against some kinases, it has been shown to produce inhibitors with unique selectivity profiles. uclan.ac.uk 7-bromoindirubin-3'-acetoxime was found to be a selective inhibitor of Phosphorylase Kinase (PhK). uclan.ac.uk In contrast, studies on cytotoxicity in certain leukemia cell lines suggested that bromine or trifluoromethyl groups at the C-7 position were less favorable for activity. nih.gov

Table 1: Comparison of C-7 Halogenated Indirubin-3'-oximes

Exploration of Substituents on the Acetoxime Group

The conversion of the 3'-carbonyl group of the parent indirubin molecule into an oxime or a substituted oxime is a key strategy in the development of potent kinase inhibitors. mdpi.com This modification can significantly increase the potency of indirubin and its derivatives. mdpi.com The synthesis of this compound involves the acetylation of the corresponding 3'-oxime. smolecule.comnih.gov This is typically achieved by reacting the oxime derivative with acetic anhydride in a solvent like pyridine at controlled temperatures to prevent unwanted side reactions. nih.gov

The nature of the substituent on the oxime oxygen atom plays a crucial role in modulating binding affinity and selectivity. For the inhibition of PhK, the presence of an oxime, acetoxime, or methoxime group at the 3' position has been found to be favorable. uclan.ac.uk Docking studies suggest that the acetoxime group of indirubin-3'-acetoxime provides more effective binding to PhK compared to the parent indirubin. mdpi.com The acetoxime's methyl group can occupy a space of negative electrostatic potential within the kinase's binding pocket, enhancing interaction. mdpi.com

However, the optimal substituent can be target-dependent. For example, while the 3'-oxime is crucial for inhibitory activity against 5-lipoxygenase (5-LO), converting it to a 3'-acetoxime or 3'-methoxime leads to a loss of this specific activity, indicating the free oxime is required for interacting with 5-LO. mdpi.com This highlights the importance of exploring various substituents on the oxime group to fine-tune the biological activity profile of the indirubin scaffold.

Table 2: Effect of 3'-Position Modification on Indirubin Activity

N-Substitution Strategies on the Indirubin Core

Modification of the nitrogen atoms on the two indole rings of the indirubin core is another established strategy for generating structural diversity and modulating activity. Alkylation or other substitutions at the N1 and N1' positions can significantly alter the compound's physicochemical properties and biological effects.

For instance, the synthetic indirubin derivative meisoindigo, which features a methyl group on one of the nitrogen atoms, was developed to improve upon the parent compound's properties and exhibits a distinct biological activity profile, inhibiting leukocyte chemotactic migration where the parent indirubin does not. This demonstrates that N-substitution can lead to derivatives with novel mechanisms or improved therapeutic potential. The synthesis of N-methylated analogues, such as 1-methyl-7-fluoroindirubin, can be achieved starting from an N-methylated isatin precursor. nih.gov

However, N-substitution does not universally lead to improved activity. The addition of a methyl group to the N1 position of 7-bromoindirubin-3'-oxime (Me7BIO) was found to abolish its kinase inhibitory activity, suggesting that for some target interactions, an unsubstituted N-H group is preferred for forming critical hydrogen bonds. researchgate.net This highlights the context-dependent nature of N-substitution, where its effect is contingent on the specific indirubin scaffold and the biological target of interest.

Molecular Mechanisms of Action and Cellular Pathways Modulated by 7 Fluoroindirubin 3 Acetoxime

General Principles of Indirubin-Mediated Kinase Inhibition

Indirubin (B1684374) and its derivatives, including 7-Fluoroindirubin-3-acetoxime, are a class of compounds known for their ability to inhibit various protein kinases. nih.govbslonline.org These kinases are crucial enzymes that regulate a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis (programmed cell death). smolecule.comresearchgate.net The primary mechanism by which indirubins exert their inhibitory effects is through competitive binding to the ATP-binding pocket of these kinases. bslonline.orgpnas.orgacs.org

The ATP-binding site is a highly conserved region within the catalytic domain of kinases. Indirubins, mimicking the structure of ATP, occupy this pocket, thereby preventing the natural substrate ATP from binding. pnas.orgacs.org This action blocks the transfer of a phosphate (B84403) group from ATP to the target protein, a process known as phosphorylation, which is essential for the kinase's activity. The interaction is stabilized by the formation of hydrogen bonds between the indirubin molecule and amino acid residues within the ATP-binding pocket of the kinase. pnas.orgacs.org

Key kinases that are potently inhibited by indirubin derivatives include Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 (GSK-3). nih.govsmolecule.comresearchgate.net CDKs are central to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent uncontrolled cell proliferation, a hallmark of cancer. researchgate.netpnas.org GSK-3 is involved in a variety of cellular signaling pathways, including those related to inflammation and apoptosis. nih.govresearchgate.net

The addition of different chemical groups to the core indirubin structure, such as the fluorine atom and acetoxime group in this compound, can significantly alter the compound's potency and selectivity for different kinases. nih.govsmolecule.com These modifications can enhance the binding affinity to specific kinases, leading to more targeted therapeutic effects. nih.govuclan.ac.uk For instance, the fluorine substitution at the 7-position is believed to enhance its biological activity and selectivity against certain kinases. smolecule.com

Cell Death Induction Modalities

This compound has been shown to induce cell death in various cancer cell lines, a key aspect of its potential as an anticancer agent. smolecule.com The induction of cell death by this compound can occur through different mechanisms, which can be broadly categorized as caspase-dependent and caspase-independent pathways.

Caspase-Dependent Mechanisms of Cell Death

Caspase-dependent apoptosis is a well-characterized form of programmed cell death. mdpi.combio-techne.com It involves the activation of a family of cysteine proteases called caspases, which act as executioners of cell death by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis. bio-techne.comchemometec.com

Research indicates that many indirubin derivatives induce apoptosis through the activation of caspases. smolecule.compnas.org The process often starts with the inhibition of kinases like CDKs, which disrupts cell cycle regulation and can trigger the intrinsic apoptotic pathway. researchgate.netpnas.org This pathway involves the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7. mdpi.complos.org The activation of these caspases ultimately leads to the dismantling of the cell. bio-techne.com Some studies have shown that for certain indirubins, the presence of a pan-caspase inhibitor can protect cells from death, confirming a caspase-dependent mechanism. google.com

Downstream Signaling Pathway Perturbations

The inhibition of key kinases by this compound leads to significant disruptions in various downstream signaling pathways that are critical for cell survival and proliferation.

One of the primary targets of indirubins is the Cyclin-Dependent Kinase (CDK) pathway. pnas.orgontosight.ai By inhibiting CDKs, such as CDK1, CDK2, and CDK5, this compound can halt the cell cycle at different phases, preventing cancer cells from dividing. smolecule.compnas.org This inhibition can lead to an accumulation of cells in the G1/S or G2/M phases of the cell cycle. bslonline.org

Another important pathway affected is the Glycogen Synthase Kinase-3 (GSK-3) signaling pathway. nih.govsmolecule.comresearchgate.net GSK-3 is a multi-functional kinase involved in a wide array of cellular processes. Inhibition of GSK-3 by indirubin derivatives can impact cell survival and promote apoptosis. researchgate.netgoogle.com

Furthermore, some indirubin derivatives have been shown to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. pnas.org STAT3 is often constitutively activated in many types of cancer and plays a crucial role in tumor cell survival and proliferation. Inhibition of STAT3 signaling can lead to the induction of apoptosis in cancer cells. pnas.org The mechanism of inhibition can be indirect, for example, through the inhibition of upstream kinases like Src, which are responsible for activating STAT3. pnas.org

Indirubins can also interact with the Aryl Hydrocarbon Receptor (AhR) , also known as the dioxin receptor. acs.orggoogle.com Activation of AhR can influence cell cycle control and contribute to the anti-proliferative effects of these compounds. acs.org

The table below summarizes the key kinases inhibited by indirubin derivatives and the resulting downstream effects.

| Kinase Target | Downstream Pathway/Effect | Reference |

| Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression, cell cycle arrest | smolecule.comresearchgate.netpnas.org |

| Glycogen Synthase Kinase-3 (GSK-3) | Modulation of apoptosis and inflammatory responses | nih.govsmolecule.comresearchgate.net |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibition of tumor cell survival and proliferation, induction of apoptosis | pnas.org |

| c-Src | Inhibition of STAT3 activation | pnas.org |

| JNK (c-Jun N-terminal kinase) | Inhibition of cancer cell survival | bslonline.org |

Identification and Characterization of Molecular Targets

Kinase Inhibitory Profile of 7-Fluoroindirubin-3-acetoxime

The kinase inhibitory profile of this compound has not been specifically detailed in the available scientific literature. Insights into its potential activity are drawn from studies on structurally similar indirubin (B1684374) compounds, most notably 7-Bromoindirubin-3'-oxime (7BIO). Indirubins are a class of bis-indole alkaloids known to target various protein kinases, playing a crucial role in the regulation of the cell cycle and other cellular processes.

Cyclin-Dependent Kinases are key regulators of the cell cycle, and their inhibition is a primary mechanism of action for many indirubin derivatives.

Research on 7-Bromoindirubin-3'-oxime (7BIO) has shown that it possesses inhibitory activity against CDK1. One study reported an IC50 value of 22 µM for CDK1. frontiersin.org However, another study characterized the inhibitory activity of 7BIO towards CDKs as marginal, suggesting that its primary mechanism of action may lie elsewhere. nih.gov

While specific data for this compound is unavailable, the broader class of indirubin derivatives has been extensively studied for CDK2 inhibition. For example, indirubin-3'-monoxime, a related compound, is a known inhibitor of CDK2. The substitution at the 7-position with a halogen, such as fluorine, could modulate this activity, but specific inhibitory concentrations for the 7-fluoro derivative have not been reported.

The neuronal kinase CDK5 is another target of the indirubin family. For 7-Bromoindirubin-3'-oxime (7BIO), an IC50 value of 33 µM for CDK5 has been reported. frontiersin.org This suggests that 7-substituted indirubins can interact with and inhibit this kinase.

GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Several indirubin derivatives are potent inhibitors of GSK-3. For 7-Bromoindirubin-3'-oxime (7BIO), an IC50 value of 32 µM for GSK-3β has been documented. frontiersin.org However, similar to the findings for CDKs, some research describes the inhibitory effect of 7BIO on GSK-3 as marginal. nih.gov

The Aurora kinases are critical for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. While direct inhibitory data for this compound against Aurora kinases is not available, there is evidence that the related compound, 7-Bromoindirubin-3'-oxime (7BIO), is a potent inhibitor of Aurora B and Aurora C. researchgate.net Specific IC50 values for this inhibition have not been detailed in the available literature.

| Kinase Target | Related Compound | Reported IC50 |

| CDK1 | 7-Bromoindirubin-3'-oxime | 22 µM frontiersin.org |

| CDK5 | 7-Bromoindirubin-3'-oxime | 33 µM frontiersin.org |

| GSK-3β | 7-Bromoindirubin-3'-oxime | 32 µM frontiersin.org |

| Aurora B | 7-Bromoindirubin-3'-oxime | Potent Inhibitor researchgate.net |

| Aurora C | 7-Bromoindirubin-3'-oxime | Potent Inhibitor researchgate.net |

Cyclin-Dependent Kinases (CDKs)

Non-Kinase Molecular Interactions (e.g., Aryl Hydrocarbon Receptor modulation)

Beyond its interactions with protein kinases, this compound is also known to engage with other important cellular receptors. The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in mediating the toxic effects of environmental pollutants and is also involved in the regulation of immune responses, cell growth, and differentiation. Indirubin itself is a known potent ligand of the AhR. nih.gov The interaction of this compound with the Aryl Hydrocarbon Receptor is an area of active investigation, however, detailed binding affinity and functional modulation data for this specific fluorinated derivative are not extensively documented.

Assessment of Target Specificity and Polypharmacology

The therapeutic efficacy and safety of a drug are intrinsically linked to its target specificity. Polypharmacology, the ability of a compound to interact with multiple targets, can be a double-edged sword, leading to either beneficial synergistic effects or unwanted side effects. A comprehensive understanding of the target profile of this compound is crucial for its development as a therapeutic agent. Based on the available information for the broader indirubin class, it is anticipated that this compound exhibits a polypharmacological profile. However, a detailed and specific kinase selectivity profile and a quantitative assessment of its off-target effects are not yet publicly available. Further research is required to fully elucidate the target specificity and polypharmacological nature of this particular compound.

Structure Activity Relationship Sar Analysis of 7 Fluoroindirubin 3 Acetoxime and Its Analogues

Contribution of the Fluoro Substitution at C-7 to Biological Potency and Selectivity

The substitution at the C-7 position of the indirubin (B1684374) ring system has a profound impact on the molecule's interaction with its biological targets, primarily protein kinases. Research into 7-halogenated indirubin-3'-oximes has shown that the nature of the halogen atom is a critical determinant of inhibitory potency. udl.catresearchgate.net

While substitutions at position 7 can sometimes lead to a decrease in inhibitory activity against key kinases like Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 (GSK-3), the introduction of a fluorine atom represents a notable exception. udl.cat Comparative studies have demonstrated that 7-fluoroindirubin-3'-oxime (7FIO) possesses enhanced kinase inhibitory potency compared to its chloro (7CIO), bromo (7BIO), and iodo (7IIO) counterparts. udl.catresearchgate.net This suggests that the steric bulk of the substituent at C-7 is a crucial factor; the larger halogen atoms (Cl, Br, I) may introduce steric hindrance that is detrimental to the binding of the indirubin core within the ATP-binding pocket of target kinases. researchgate.net The small atomic radius of fluorine appears to circumvent this issue, allowing for a more favorable interaction. udl.catresearchgate.net Consequently, the 7-fluoro derivative has been observed to have better inhibitory activity towards CDKs and GSK-3 than the 7-bromo analogue. mdpi.comencyclopedia.pub

Role of the 3'-Acetoxime Moiety in Ligand-Target Binding and Efficacy

The modification of the C-3' carbonyl group of the indirubin scaffold into an oxime or an acetoxime is a well-established strategy for enhancing biological activity. mdpi.com This chemical alteration significantly boosts the potency against a range of protein kinases. mdpi.comnih.gov

Comparison with 3'-Oxime and Unmodified Indirubin Analogues

The introduction of a 3'-oxime or 3'-acetoxime group generally leads to a substantial increase in inhibitory activity compared to the parent indirubin. mdpi.com For instance, against phosphorylase kinase (PhK), both indirubin-3'-oxime and indirubin-3'-acetoxime are markedly more potent than unmodified indirubin. core.ac.ukuclan.ac.uk This highlights the critical role of the oxime functionality in kinase inhibition.

The acetoxime derivative, in particular, has been identified as a highly potent analogue. In a study evaluating 38 different indirubin analogues, indirubin-3'-acetoxime was the most potent inhibitor of PhK. core.ac.ukresearchgate.net This suggests that the addition of the acetyl group to the oxime moiety can further refine the interaction with the target enzyme, leading to enhanced efficacy. Generally, oxime analogues of indirubins exhibit 5 to 10 times greater inhibitory activity toward GSK-3β compared to the corresponding unmodified indirubin derivatives. mdpi.com

| Compound | R Group (at C-3') | IC₅₀ vs. PhK (µM) |

|---|---|---|

| Indirubin | =O | >50 |

| Indirubin-3'-oxime | =N-OH | 0.210 |

| Indirubin-3'-acetoxime | =N-OAc | 0.170 |

Data sourced from an evaluation of indirubin analogues as phosphorylase kinase inhibitors. core.ac.ukuclan.ac.uk

Impact on Hydrogen Bonding and Hydrophobic Interactions within Binding Pockets

The enhanced potency of the 3'-oxime and 3'-acetoxime derivatives can be attributed to their ability to form additional, favorable interactions within the kinase active site. Compared to the parent indirubin, the 3'-oxime group can act as both a hydrogen bond donor and acceptor, enabling new interactions. For example, in the active site of PhK, indirubin-3'-oxime forms additional hydrogen bond interactions with the side chain of Glu110. mdpi.comnih.gov Similarly, crystal structures of CDK2 in complex with indirubin-3'-oxime show hydrogen bonds with the backbone oxygen of Glu81 and the backbone nitrogen and oxygen of Leu83. researchgate.net

The 3'-acetoxime moiety contributes further to the binding affinity. Docking studies with PhK suggest that the methyl group of the acetoxime can occupy a space of negative electrostatic potential created by the side chains of key acidic residues like Glu110, Glu153, and Asp167. mdpi.comresearchgate.net This favorable interaction within a hydrophobic pocket, combined with the hydrogen bonding capabilities of the oxime nitrogen, rationalizes the high potency observed for acetoxime derivatives. core.ac.ukresearchgate.net

Influence of Isomeric Forms on Activity (e.g., (2′Z,3′E) selectivity)

The geometry of the oxime group introduces the possibility of (E) and (Z) isomers, and the stereochemistry of these isomers can be critical for pharmacological activity. nih.gov For indirubin derivatives, the synthetic procedures are often designed to produce specific isomers selectively. The synthesis of 7-fluoroindirubin-3'-acetoxime, for instance, has been reported to yield the (2′Z,3′E) isomer selectively. google.com This stereochemical control implies that a specific orientation of the acetoxime group is necessary for optimal binding to the target kinase. The rigidity of the C=N double bond ensures that these isomers are stable under physiological conditions, and the selective synthesis of the active form is a key aspect of rational drug design for this class of compounds. nih.govgoogle.com

Comparative SAR Studies with Other Halogenated Indirubin-3'-acetoximes (e.g., chloro-, bromo-, iodo- derivatives)

A systematic comparison of different halogens at the C-7 position of the indirubin-3'-oxime scaffold provides clear SAR insights. As noted previously, kinase inhibitory potency is highly sensitive to the size of the halogen substituent at this position. udl.catresearchgate.net

Studies on 7-halogeno-indirubin-3'-oximes revealed that while the fluorine-substituted analogue (7FIO) showed enhanced potency, the chloro (7CIO), bromo (7BIO), and iodo (7IIO) analogues did not. udl.catresearchgate.net The larger halogens are believed to cause steric clashes within the ATP-binding site, which is unfavorable for binding. researchgate.net This trend underscores the importance of substituent size at the C-7 position, with the smaller fluorine atom being the most favorable among the halogens for maintaining or enhancing kinase inhibition. udl.catresearchgate.net

| Compound Series | Relative Kinase Inhibitory Potency | Rationale |

|---|---|---|

| 7-Fluoroindirubin-3'-oxime (7FIO) | Enhanced | Small atomic size of fluorine avoids steric hindrance. |

| 7-Chloroindirubin-3'-oxime (7CIO) | Not Improved | Larger atomic size likely causes steric hindrance. |

| 7-Bromoindirubin-3'-oxime (7BIO) | Not Improved / Weak | General steric hindrance from the bromine atom is detrimental to interaction. |

| 7-Iodoindirubin-3'-oxime (7IIO) | Not Improved | Largest halogen substituent causes significant steric hindrance. |

This table summarizes findings from comparative studies on 7-halogenated indirubins. udl.catresearchgate.net

Rationalization of SAR for Improved Efficacy and Selectivity

The SAR data for 7-fluoroindirubin-3-acetoxime and its analogues provide a clear basis for rationalizing its design for improved efficacy and selectivity. The ultimate goal in modifying the indirubin scaffold is to create compounds that are not only potent but also selective for specific kinase targets. core.ac.uk

The key structural features contributing to the potent activity of this compound are:

The 3'-Acetoxime Group: This moiety is superior to the simple 3'-carbonyl, providing additional hydrogen bonding opportunities and favorable hydrophobic interactions that anchor the ligand more tightly in the active site. core.ac.ukmdpi.com

The C-7 Fluoro Group: Among halogens, fluorine is optimal at this position. Its small size avoids the steric penalty incurred by larger halogens, while its high electronegativity can favorably modulate the electronic properties of the indole (B1671886) ring system, potentially influencing binding affinity and pharmacokinetic properties. udl.catresearchgate.net

Specific Stereochemistry: The selective synthesis of the (2′Z,3′E) isomer ensures a defined three-dimensional structure that is complementary to the target's binding site, maximizing the potency of the interaction. google.com

By combining these optimized features, this compound represents a rationally designed analogue. The systematic analysis of how each structural modification affects biological activity allows for the development of inhibitors with greater potency and, potentially, enhanced selectivity for desired kinase targets over off-targets, which is a critical objective in modern drug design. core.ac.ukacs.org

Preclinical Research Methodologies and in Vitro Efficacy Assessments

Cell-Based Assays for Anti-Proliferative Activity

Cell-based assays are fundamental in the initial screening of potential anti-cancer compounds. They provide crucial data on a compound's ability to halt the growth and proliferation of cancer cells.

Assessment in Various Human Tumor Cell Lines (e.g., neuroblastoma, breast cancer, colorectal carcinoma, leukemias)

The anti-proliferative potential of a compound like 7-Fluoroindirubin-3-acetoxime is evaluated across a diverse panel of human tumor cell lines. This approach ensures that the assessment captures a broad spectrum of cancer types, highlighting any selective activity. The use of multiple cell lines, such as those derived from breast cancer (MCF-7), prostate cancer (LNCaP), melanoma (C32), colon cancer (HT29), and leukemias (HL-60, K562), is a standard practice. nih.govresearchgate.netscielo.br These in vitro screenings are designed to determine the concentration of the compound required to inhibit cell growth, often expressed as the IC50 or TGI (Total Growth Inhibition) value. nih.govscielo.br

| Cell Line | Cancer Type | Reference |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | nih.govscielo.br |

| LNCaP | Prostate Carcinoma | nih.gov |

| ACHN | Renal Adenocarcinoma | nih.gov |

| HT29 | Colorectal Adenocarcinoma | scielo.br |

| HCT-116 | Colorectal Carcinoma | researchgate.net |

| HL-60 | Acute Promyelocytic Leukemia | researchgate.net |

| K562 | Chronic Myelogenous Leukemia | researchgate.netnih.gov |

| OVCAR-3 | Ovarian Adenocarcinoma | scielo.br |

Cell Viability and Proliferation Assays

To quantify the anti-proliferative effects observed in cell line screenings, researchers employ a variety of viability and proliferation assays. These assays rely on different indicators of cell health and metabolic activity. sigmaaldrich.com

Metabolic Assays: Colorimetric assays like the MTT assay are widely used. They measure the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of viable, metabolically active cells. sigmaaldrich.com These enzymes reduce a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product, the quantity of which can be measured spectrophotometrically. nih.govsigmaaldrich.com

ATP Quantification Assays: The amount of intracellular ATP is a direct indicator of metabolically active cells. Luminescent assays, such as the CellTiter-Glo® assay, use luciferase to generate a light signal from the ATP released from lysed viable cells. sigmaaldrich.compromega.com.au The luminescence is proportional to the number of viable cells in the culture. promega.com.au

Real-Time Viability Assays: More advanced methods, like the RealTime-Glo™ MT Cell Viability Assay, allow for the continuous monitoring of cell viability over extended periods. promega.com.au These assays use a prosubstrate that is reduced by viable cells into a substrate for a luciferase enzyme present in the culture medium, generating a persistent luminescent signal that correlates with cell health. nih.govpromega.com.au

| Assay Type | Principle | Indicator Measured | Reference |

|---|---|---|---|

| MTT Assay | Colorimetric | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells | nih.govsigmaaldrich.com |

| ATP Assay (e.g., CellTiter-Glo®) | Luminescent | ATP content in viable cells, measured via luciferase-luciferin reaction | sigmaaldrich.compromega.com.au |

| Real-Time Assay (e.g., RealTime-Glo™) | Luminescent | Reducing potential of viable cells converts a prosubstrate to a luciferase substrate | nih.govpromega.com.au |

| SRB Assay | Colorimetric | Staining of total cellular protein with sulforhodamine B | nih.gov |

Biochemical Kinase Inhibition Assays

Biochemical assays are critical for elucidating the direct mechanism of action of compounds like this compound, which are often designed as enzyme inhibitors. ontosight.aismolecule.com These assays measure the compound's ability to inhibit the activity of purified enzymes in a cell-free system.

In Vitro Enzyme Activity Measurements (e.g., IC50 determination)

The potency of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. elevartx.com For this compound, studies have shown potent inhibition of key kinases involved in cell cycle regulation and signaling, such as cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3 (GSK-3). smolecule.com The IC50 values for these interactions are reported to be in the potent sub-micromolar range. smolecule.com Comparing the potency of derivatives to the parent compound, indirubin (B1684374), reveals the impact of chemical modifications on inhibitory activity. smolecule.com

| Compound | Target Kinase(s) | Reported IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CDKs, GSK-3 | ~0.1 | smolecule.com |

| Indirubin (Parent Compound) | CDKs, GSK-3 | >50 | smolecule.com |

| Indirubin-3'-acetoxime | Phosphorylase Kinase | 0.170 | core.ac.uk |

| 7-Bromoindirubin-3'-oxime | Phosphorylase Kinase | 1.8 | core.ac.uk |

ATP-Competitive Binding Assays

Most small-molecule kinase inhibitors, including indirubin derivatives, function as ATP-competitive inhibitors. unimi.itresearchgate.net These molecules are designed to mimic the structure of adenosine (B11128) 5'-triphosphate (ATP) to a degree that allows them to bind to the highly conserved ATP-binding pocket located in the catalytic domain of the kinase. unimi.itnih.gov By occupying this site, the inhibitor physically blocks the entry of the natural substrate, ATP, thereby preventing the phosphotransfer reaction that is central to kinase function. unimi.itbmglabtech.com

The effectiveness of these inhibitors can be influenced by the specific conformational state of the kinase. nih.gov For example, some inhibitors bind preferentially to the active "DFG-in" conformation, while others target the inactive "DFG-out" conformation of the kinase's activation loop. researchgate.netnih.gov Assays that confirm binding at the ATP site are crucial for verifying this mechanism of action. core.ac.ukuclan.ac.uk

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful technique used to analyze the physiological state of individual cells within a large population. researchgate.net For anti-cancer drug development, it is indispensable for determining how a compound affects cell division and induces programmed cell death (apoptosis). researchgate.netqmul.ac.uk

By staining cells with fluorescent dyes that bind to DNA, such as 7-amino-actinomycin D (7-AAD) or propidium (B1200493) iodide (PI), flow cytometry can quantify the amount of DNA in each cell. plos.orgpurdue.edu This allows for the precise determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes cell cycle arrest at a specific checkpoint. researchgate.netnih.gov

Furthermore, flow cytometry can detect the hallmarks of apoptosis. This is achieved by using specific fluorescent probes to identify key apoptotic events, such as the activation of caspases (enzymes that execute apoptosis) or the externalization of phosphatidylserine (B164497) on the cell membrane. researchgate.netqmul.ac.uk Concomitant use of a viability dye like 7-AAD helps to distinguish early apoptotic cells from late apoptotic or necrotic cells. purdue.edu This detailed analysis provides insight into the specific cellular pathways through which the compound exerts its anti-proliferative effects. smolecule.comnih.gov

| Analysis | Marker/Dye | Cellular Target/Process Detected | Reference |

|---|---|---|---|

| Cell Cycle | 7-AAD or Propidium Iodide | Stains cellular DNA to resolve G0/G1, S, and G2/M phases | plos.orgpurdue.edu |

| Cell Cycle (Proliferation) | Anti-Ki-67 Antibody | Nuclear protein expressed in proliferating cells (G1, S, G2, M phases) but not quiescent (G0) cells | plos.org |

| Cell Cycle (Mitosis) | Anti-phospho-histone H3 Antibody | Histone H3 phosphorylation, a specific marker for cells in mitosis (M phase) | plos.org |

| Apoptosis (Early) | Annexin V | Binds to phosphatidylserine exposed on the outer membrane of apoptotic cells | purdue.edu |

| Apoptosis (Execution) | FLICA (Fluorochrome-labeled inhibitors of caspases) | Binds to the active site of activated caspase enzymes | qmul.ac.uk |

| Viability/Membrane Integrity | 7-AAD or Propidium Iodide | Enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic) | purdue.edu |

Western Blotting for Protein Expression and Phosphorylation Status of Target Proteins

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of therapeutic compounds. For indirubin derivatives, this method is crucial for assessing their impact on the expression levels and phosphorylation status of key signaling proteins. pnas.org

In the context of evaluating this compound, Western blotting would be employed to determine its effect on proteins involved in cell cycle regulation and apoptosis. Studies on related indirubin derivatives have utilized this technique to show inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5, which are critical in cancer cell signaling pathways. nih.govpnas.org For instance, research on the indirubin derivative E804 demonstrated a significant decrease in the levels of phosphorylated STAT3 in breast cancer cells. pnas.org Similarly, other indirubin derivatives have been shown to reduce the expression of the anti-apoptotic protein Mcl-1. nih.gov

A typical Western blot analysis for this compound would involve treating cancer cell lines with the compound and then preparing cell lysates. The proteins from these lysates are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., total STAT3, phospho-STAT3, Cyclin-dependent kinases, and apoptosis-related proteins). The binding of the antibody is then detected, often through chemiluminescence or fluorescence, allowing for the quantification of protein levels. pnas.org

Illustrative Data Table: Effect of this compound on Target Protein Phosphorylation

| Target Protein | Treatment Group | Relative Phosphorylation Level (Normalized to Control) |

| STAT3 | Control (Vehicle) | 1.00 |

| This compound (1 µM) | 0.45 | |

| This compound (5 µM) | 0.15 | |

| CDK2 | Control (Vehicle) | 1.00 |

| This compound (1 µM) | 0.60 | |

| This compound (5 µM) | 0.25 |

This table is a representative example of data that could be generated and does not reflect actual experimental results for this compound.

Gene Expression Profiling (e.g., RNA sequencing, qPCR)

Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR), are essential for understanding how a compound like this compound alters cellular function at the transcriptional level. These methods can reveal the upstream mechanisms that lead to the changes in protein expression observed in Western blotting.

Studies on indirubin derivatives have employed gene expression analysis to identify downstream targets and affected pathways. For example, microarray analysis has been used to investigate the mechanism of action of indirubins in the context of imatinib (B729) resistance in chronic myeloid leukemia. pnas.org

RNA Sequencing (RNA-seq): This high-throughput method would provide a comprehensive, unbiased view of the entire transcriptome of cells treated with this compound. It allows for the discovery of novel genes and pathways affected by the compound, offering a broad understanding of its biological effects.

Quantitative PCR (qPCR): This targeted approach is used to validate the findings from RNA-seq or to quantify the expression of specific genes of interest with high sensitivity and specificity. For this compound, qPCR could be used to measure the mRNA levels of genes regulated by the kinases it inhibits, such as cyclins and cell cycle checkpoint proteins.

Illustrative Data Table: qPCR Analysis of Gene Expression Changes Induced by this compound

| Gene | Treatment Group | Fold Change in mRNA Expression (Relative to Control) |

| CCND1 (Cyclin D1) | Control (Vehicle) | 1.0 |

| This compound (5 µM) | -2.5 | |

| CDKN1A (p21) | Control (Vehicle) | 1.0 |

| This compound (5 µM) | 3.2 | |

| BIRC5 (Survivin) | Control (Vehicle) | 1.0 |

| This compound (5 µM) | -4.1 |

This table is a representative example of data that could be generated and does not reflect actual experimental results for this compound.

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for their biological activity against a specific target. While this compound is itself a specific compound, HTS methodologies are integral to the discovery and optimization of indirubin derivatives.

In the discovery phase, a library of indirubin analogues could be screened to identify compounds with the most potent and selective inhibitory activity against a panel of kinases. This is often done using in vitro kinase assays in a multi-well plate format. The synthesis of a series of 7-substituted indirubin-3'-oximes, including the fluoro-derivative, is a step towards finding more effective and selective kinase inhibitors. google.com

The process typically involves:

Assay Development: Creating a robust and sensitive assay that measures the activity of the target kinase.

Library Screening: Testing a large library of compounds at a single concentration to identify "hits."

Hit Confirmation and Dose-Response: Confirming the activity of the initial hits and determining their potency (e.g., IC50 value) by testing them at multiple concentrations.

For a compound like this compound, HTS data would provide a profile of its kinase inhibitory activity, which is crucial for understanding its therapeutic potential and potential off-target effects.

Illustrative Data Table: High-Throughput Kinase Inhibition Profile for an Indirubin Derivative

| Kinase Target | Inhibition (%) at 10 µM | IC50 (µM) |

| CDK1/CycB | 95 | 0.08 |

| CDK2/CycA | 92 | 0.12 |

| GSK-3β | 88 | 0.25 |

| SRC | 45 | >10 |

| VEGFR2 | 30 | >10 |

This table is a representative example of data that could be generated and does not reflect actual experimental results for this compound.

Computational and Theoretical Studies on 7 Fluoroindirubin 3 Acetoxime

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking simulations are instrumental in predicting the preferred binding orientation of 7-Fluoroindirubin-3-acetoxime to its protein targets, thereby elucidating the structural basis of its inhibitory activity. These simulations model the interaction between the ligand and the protein's binding site, providing a static snapshot of the most probable binding pose.

While specific molecular modeling studies on this compound are not extensively detailed in publicly available literature, a United States patent suggests that the presence of a halogen at the 7-position, as in 7-bromoindirubin-3'-oxime (7-BIO), may introduce steric hindrance. google.com This could potentially prevent interaction with the classical kinase targets of other indirubins, such as Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase-3 (GSK-3). google.com

Extrapolating from studies on structurally related indirubin (B1684374) analogues provides valuable insights into the potential binding modes of this compound. For instance, in the context of Phosphorylase Kinase (PhK), the introduction of an oxime or acetoxime group on the indirubin scaffold has been shown to facilitate strong anchoring within a subpocket formed by key residues Glu110, Glu153, and Asp167. mdpi.com This interaction is considered crucial for the effective binding and inhibition of PhK. mdpi.com

In the case of GSK-3β, the binding of indirubin derivatives is often characterized by hydrogen bond formation with the backbone of Val135 in the hinge region of the ATP-binding site. The oxime analogs of halogenated indirubins generally exhibit enhanced inhibitory activity towards GSK-3β compared to their non-oxime counterparts.

Interestingly, an "alternative inverse binding mode" has been reported for 7-bromoindirubin-3'-acetoxime, a close analogue of the title compound. core.ac.uk This suggests that 7-substituted indirubins may adopt a different orientation within the kinase binding site compared to other indirubin derivatives.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Binding Energy Assessment

To obtain a more accurate estimation of the binding affinity, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are employed. These methods treat the ligand and the immediate interacting residues of the protein with high-level quantum mechanics, while the rest of the protein is described by classical molecular mechanics.

A comprehensive study on a series of 38 indirubin analogues as PhK inhibitors utilized QM/MM-PBSA (Poisson-Boltzmann Surface Area) calculations to estimate binding free energies. core.ac.uk While this study did not specifically include this compound, it did feature the closely related 6-fluoroindirubin-3'-oxime. The results for this analogue and others demonstrated a good correlation between the calculated binding free energies and the experimental inhibitory activities. core.ac.uk Research has shown that the introduction of an oxime or acetoxime moiety in place of the 3'-carbonyl group in the indirubin molecule leads to a significantly more negative change in the QM/MM energy (ΔEQM/MM), indicating more effective binding to PhK. mdpi.com

The table below presents the QM/MM-PBSA results for selected indirubin analogues from the aforementioned study, highlighting the energetic contributions to binding.

| Ligand | ∆EQM/MM (kcal/mol) | ∆Gsolv (kcal/mol) | -T∆SMM (kcal/mol) | ∆Gbind (kcal/mol) | Experimental IC50 (µM) |

| Indirubin-3'-acetoxime | -88.0 | 31.6 | -15.9 | -40.6 | 0.17 |

| 6-fluoroindirubin-3'-oxime | -94.4 | 32.4 | -15.0 | -46.9 | 0.22 |

| 6-bromoindirubin-3'-acetoxime | -88.7 | 36.2 | -16.6 | -35.9 | 0.33 |

| Indirubin-3'-oxime | -92.3 | 28.5 | -14.9 | -48.8 | 0.21 |

Data sourced from a study on indirubin analogues as PhK inhibitors. core.ac.uk

Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing researchers to explore the conformational flexibility of both the ligand and the protein, and to assess the stability of the binding interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds.

Although a specific QSAR model for this compound has not been detailed, QSAR studies on broader sets of indirubin derivatives have been conducted to predict their inhibitory activity against kinases like GSK-3β. These models typically use a variety of molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric features. The insights gained from such models can help in understanding which structural modifications are likely to enhance the inhibitory potency of the indirubin scaffold.

In Silico Screening and Lead Optimization Strategies

In silico screening, or virtual screening, involves the use of computational methods to screen large libraries of chemical compounds against a specific protein target. This approach allows for the rapid identification of potential hit compounds, which can then be further investigated experimentally.

The indirubin scaffold has been the subject of various in silico screening and lead optimization efforts to design more potent and selective kinase inhibitors. For example, a shift in the position of a bromine substitution from the 6th to the 7th carbon of the indirubin ring was found to convert a GSK-3β inhibitor (6-bromoindirubin-3'-oxime) into a potent inhibitor of Aurora B and C kinases (7-bromoindirubin-3'-oxime). tezu.ernet.in This highlights how subtle structural modifications, guided by computational insights, can lead to significant changes in target selectivity. Such strategies are invaluable for optimizing lead compounds like this compound to improve their efficacy and reduce off-target effects.

Prediction of Molecular Properties Relevant to Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational tools can predict a range of molecular properties that are crucial for a drug's pharmacokinetic and pharmacodynamic profile.

For this compound, several key molecular properties have been computed and are available through public databases like PubChem. nih.gov These properties provide an initial assessment of the compound's drug-likeness. The introduction of a fluorine atom at the 7-position and an acetoxime group at the 3-position can influence properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which play a role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. ontosight.ai

Below is a table of some predicted molecular properties for this compound.

| Property | Value | Source |

| Molecular Weight | 337.3 g/mol | Computed by PubChem |

| XLogP3-AA (Lipophilicity) | 3.2 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs |

| Rotatable Bond Count | 2 | Computed by Cactvs |

| Exact Mass | 337.08626942 | Computed by PubChem |

| Topological Polar Surface Area | 87 Ų | Computed by Cactvs |

Data sourced from the PubChem database for CID 136104466. nih.gov

Future Research Trajectories and Translational Perspectives

Exploration of Synergistic Effects with Other Therapeutic Agents

A cornerstone of modern pharmacology is the use of combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. Future investigations into 7-Fluoroindirubin-3-acetoxime should systematically explore its synergistic potential with a range of other therapeutic agents. Building on findings from related indirubin (B1684374) compounds, which have shown synergy with agents like thymoquinone (B1682898) in lung cancer models, a similar approach could unlock the full potential of this fluorinated derivative. nih.gov

The exploration of synergistic interactions would involve high-throughput screening of this compound against a library of established chemotherapeutic drugs, targeted therapies, and immunomodulatory agents across various cancer cell lines. The degree of synergy, additivity, or antagonism can be quantified using the Combination Index (CI), as described by the Chou-Talalay method. dovepress.com A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

Prospective studies should aim to identify combinations that exhibit strong synergistic effects, allowing for dose reduction of one or both agents and potentially mitigating adverse effects. nih.gov For instance, combining this compound with a targeted inhibitor of a parallel signaling pathway could create a potent therapeutic strategy that is more effective than either agent alone.

Below is a hypothetical data table illustrating the kind of results that would be sought in such a study.

| Combination Agent | Cell Line | Combination Index (CI) | Potential Mechanism of Synergy |

| Cisplatin | A549 (Lung Carcinoma) | 0.6 | Complementary effects on cell cycle arrest and apoptosis induction. |

| Erlotinib | H460 (Non-Small Cell Lung Cancer) | 0.5 | Dual blockade of critical survival pathways. |

| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.7 | Enhanced mitotic catastrophe and apoptotic signaling. |

| Thymoquinone | A549 (Lung Carcinoma) | 0.4 | Suppression of Akt/mTOR/NFκB signaling pathways. nih.gov |

Investigation of Resistance Mechanisms and Strategies to Overcome Them

The emergence of drug resistance is a significant challenge in cancer therapy. A proactive approach to understanding and overcoming potential resistance to this compound is crucial. Future research should focus on identifying the molecular mechanisms by which cancer cells might develop resistance to this compound.

Common mechanisms of drug resistance include increased drug efflux, alterations in the drug target, activation of alternative signaling pathways, and enhanced DNA repair mechanisms. frontiersin.org One of the most well-studied mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.gov

To investigate resistance, researchers can develop resistant cell lines in vitro by exposing cancer cells to gradually increasing concentrations of this compound. These resistant lines can then be analyzed to identify the underlying molecular changes. Strategies to overcome resistance could involve the co-administration of inhibitors of the identified resistance mechanisms, such as efflux pump inhibitors like verapamil (B1683045) or the more modern inhibitor, carbonyl cyanide 3-chlorophenylhydrazone (CCCP). frontiersin.org

| Potential Resistance Mechanism | Proposed Overcoming Strategy | Experimental Validation |

| Upregulation of ABC transporters (e.g., P-gp) | Co-administration with an efflux pump inhibitor. | In vitro and in vivo studies showing restored sensitivity to this compound. |

| Mutation in target protein | Development of next-generation derivatives that bind to the mutated target. | Structural biology and medicinal chemistry efforts to design new compounds. |

| Activation of bypass signaling pathways | Combination therapy with an inhibitor of the activated pathway. | Western blot and phosphoproteomic analysis to identify activated pathways. |

Development of Advanced Chemical Biology Tools (e.g., chemical probes)

To fully understand the mechanism of action of this compound, the development of advanced chemical biology tools is essential. These tools, often derived from the parent molecule, can help visualize the drug's distribution in cells, identify its direct binding partners, and elucidate its effects on cellular pathways. nih.govplos.orgyoutube.com

One key strategy is the synthesis of a fluorescently labeled version of this compound. This "chemical probe" would allow researchers to track its subcellular localization and uptake using advanced microscopy techniques. nih.gov Another powerful approach is the creation of an affinity-based probe, where the compound is attached to a solid support or a reactive group. This would enable "pull-down" experiments to isolate and identify the specific proteins that this compound binds to within the cell.

These chemical biology tools are invaluable for target validation and for understanding the off-target effects that may contribute to both efficacy and toxicity. sigmaaldrich.com

Integration of Multi-Omics Data for Systems-Level Understanding of Action

To gain a comprehensive, systems-level understanding of the cellular response to this compound, future research should integrate data from multiple "omics" platforms. nih.govnih.govmdpi.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the drug's impact on cellular networks. nih.gov

For example, transcriptomics (e.g., RNA-seq) can reveal how the compound alters gene expression, while proteomics can identify changes in protein levels and post-translational modifications. Metabolomics can shed light on how the drug affects cellular metabolism. By integrating these datasets, researchers can construct detailed models of the drug's mechanism of action and identify potential biomarkers of response or resistance. nih.gov

A typical multi-omics experimental design would involve treating cancer cells with this compound and then collecting samples at various time points for analysis across different omics platforms.

| Omics Platform | Key Questions to Address | Expected Outcomes |

| Transcriptomics (RNA-seq) | Which genes are up- or down-regulated upon treatment? | Identification of key signaling pathways affected by the drug. |

| Proteomics (Mass Spectrometry) | Which proteins show altered expression or phosphorylation? | Pinpointing the direct and indirect effects on cellular proteins. |

| Metabolomics (Mass Spectrometry) | How does the drug alter the metabolic profile of the cell? | Understanding the impact on cellular energy and biosynthesis. |

| Genomics (e.g., CRISPR screens) | Which genes, when knocked out, confer sensitivity or resistance? | Uncovering genetic determinants of drug response. |

Design of Targeted Delivery Systems for Enhanced Efficacy

To improve the therapeutic index of this compound, the development of targeted delivery systems is a promising avenue of research. These systems aim to increase the concentration of the drug at the tumor site while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. stonybrook.edu

One approach is the encapsulation of this compound into nanoparticles, such as liposomes or polymer-based nanoparticles. These nanoparticles can be designed to passively target tumors through the enhanced permeability and retention (EPR) effect. stonybrook.edu

A more advanced strategy involves "active targeting," where the nanoparticles are decorated with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on the surface of cancer cells. stonybrook.edu This approach can further enhance the specificity of drug delivery. The release of the drug from the delivery system can also be controlled, for example, by designing nanoparticles that release their payload in response to the acidic environment of the tumor.

Future research in this area will involve the design, synthesis, and in vitro/in vivo evaluation of various targeted delivery systems for this compound, with the ultimate goal of developing a more effective and safer therapeutic agent.

Q & A

Basic Research Questions

Q. What established protocols are used for synthesizing 7-Fluoroindirubin-3-acetoxime, and how is purity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination of indirubin derivatives under inert atmospheres. Purification is achieved via column chromatography or recrystallization. Purity is validated using HPLC (≥95% purity threshold), <sup>1</sup>H/<sup>13</sup>C NMR (to confirm structural integrity), and mass spectrometry (exact mass verification). Reference standards should align with NIST guidelines for reproducibility .

Q. What kinase targets are primarily inhibited by this compound, and how are these interactions assayed?

- Methodological Answer : The compound is a known inhibitor of GSK-3β and cyclin-dependent kinases (CDKs) . Target engagement is validated using:

- In vitro kinase assays: Radioactive <sup>32</sup>P-ATP incorporation or fluorescence-based ADP-Glo™ systems.

- Cellular assays: Western blotting for phosphorylation status of downstream targets (e.g., β-catenin for GSK-3β).

Dose-response curves (IC50) should be performed in triplicate with controls for ATP concentration .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS for quantification in plasma/tissue homogenates, with deuterated analogs as internal standards. Solubility and stability in DMSO/PBS should be pre-tested via UV-Vis spectroscopy. For cellular uptake studies, fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy provides spatial resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., ATP concentration, buffer pH). To address this:

- Standardize assay parameters using guidelines from the Kinase Inhibitor Consortium .

- Perform cross-validation with orthogonal assays (e.g., thermal shift assays vs. enzymatic activity).

- Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to enable meta-analyses .

Q. What strategies optimize this compound’s bioavailability for in vivo neuroprotection studies?

- Methodological Answer :

- Formulation : Use liposomal encapsulation or PEGylation to enhance blood-brain barrier penetration.

- Pharmacokinetics : Conduct ADME studies in rodent models, monitoring plasma half-life via LC-MS.

- Dosing Regimen : Apply PK/PD modeling to balance efficacy and toxicity, referencing FDA guidelines for preclinical trials .

Q. How should experimental designs control for off-target effects in kinase inhibition studies?

- Methodological Answer :

- Employ kinome-wide profiling (e.g., KinomeScan®) to identify off-target interactions.

- Use CRISPR-Cas9 knockout models of primary targets to confirm phenotype specificity.

- Validate findings with structurally distinct inhibitors (e.g., CHIR99021 for GSK-3β) to rule out assay artifacts .

Q. What computational methods predict metabolic pathways of this compound?

- Methodological Answer :

- Perform in silico metabolism prediction using tools like Meteor Nexus or ADMET Predictor™ , focusing on cytochrome P450 isoforms.

- Validate with in vitro liver microsome assays and UPLC-QTOF-MS for metabolite identification. Cross-reference with clinical databases (e.g., PharmGKB) for translational relevance .

Data Contradiction Analysis Table

| Reported Finding | Potential Source of Discrepancy | Resolution Strategy |

|---|---|---|

| Variable cytotoxicity in cancer cell lines | Cell line genetic heterogeneity | Use STR profiling and standardize culture conditions |

| Divergent IC50 in kinase assays | ATP concentration (1 mM vs. 10 µM) | Adopt CEREP KinaseProfiler™ standardized protocol |

| Inconsistent in vivo efficacy | Metabolic clearance rates across species | Perform allometric scaling for human PK modeling |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.